N-[1-(2,5-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide
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Overview
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide is a chemical compound with the molecular formula C21H21NO3 and a molecular weight of 335.4 g/mol . This compound is characterized by the presence of a naphthalene ring attached to a carboxamide group, which is further linked to a 2,5-dimethoxyphenyl ethyl group .
Preparation Methods
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide typically involves the reaction of 2,5-dimethoxyphenethylamine with naphthalene-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-[1-(2,5-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[1-(2,5-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit or activate certain signaling pathways, resulting in changes in gene expression, protein synthesis, or cellular metabolism .
Comparison with Similar Compounds
N-[1-(2,5-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide can be compared with other similar compounds, such as:
Naphthalene-1-carboxamide derivatives: These compounds share the naphthalene ring and carboxamide group but differ in the substituents attached to the naphthalene ring.
2,5-Dimethoxyphenethylamine derivatives: These compounds have the 2,5-dimethoxyphenethylamine moiety but differ in the functional groups attached to it.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-14(19-13-16(24-2)11-12-20(19)25-3)22-21(23)18-10-6-8-15-7-4-5-9-17(15)18/h4-14H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYBFMSJGVNMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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